molecular formula C20H20F2N2O4S2 B6520247 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide CAS No. 873010-46-9

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B6520247
CAS No.: 873010-46-9
M. Wt: 454.5 g/mol
InChI Key: FGFPGGLZAHQRMR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 4, and an ethyl linker connecting the thiazole to a 2,5-difluorobenzenesulfonamide moiety. Its structure combines sulfonamide pharmacophores with heterocyclic and aromatic substituents, which are common in bioactive molecules targeting enzymes or receptors (e.g., carbonic anhydrases, kinases) .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4S2/c1-12-18(8-9-23-30(25,26)19-11-14(21)5-6-15(19)22)29-20(24-12)13-4-7-16(27-2)17(10-13)28-3/h4-7,10-11,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFPGGLZAHQRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide and thiazole derivatives, focusing on synthesis, spectral properties, and substituent effects. Data are derived from synthetic methodologies and spectral analyses reported in peer-reviewed literature.

Table 1: Structural and Spectral Comparison of Sulfonamide-Thiazole Derivatives

Compound Name / ID Core Structure Key Substituents IR Spectral Features (cm⁻¹) NMR Spectral Features (δ, ppm) Reference
Target Compound 1,3-Thiazole + sulfonamide 3,4-dimethoxyphenyl, 4-methyl, 2,5-difluorobenzene Not reported Not reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole + sulfonamide 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 Aromatic protons: 7.2–8.3; NH: 10.5–12.0
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole + ketone Phenyl/4-fluorophenyl, sulfonyl νC=O: 1663–1682 (for ketones) Ketone carbonyl: ~200; aromatic: 6.9–8.1
4-Methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide [951958-28-4] 1,3-Thiazole + carboxamide Oxolane, 2-propylpyridin-4-yl νC=O (amide): ~1650; νN–H: ~3300 Pyridine protons: 7.8–8.5; oxolane: 3.5–4.2

Key Observations:

Core Heterocycle Differences :

  • The target compound’s 1,3-thiazole core contrasts with the 1,2,4-triazole in compounds from . Thiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation.
  • The 1,3-thiazole-5-carboxamide in [951958-28-4] shares a thiazole backbone but lacks sulfonamide functionality, instead featuring a carboxamide group linked to an oxolane moiety.

Substituent Effects: Fluorinated Aromatic Rings: The target compound’s 2,5-difluorobenzenesulfonamide group parallels the 2,4-difluorophenyl substituent in triazole derivatives . Methoxy Groups: The 3,4-dimethoxyphenyl substituent on the thiazole may increase steric bulk compared to simpler phenyl or halogenated aryl groups in analogs. Methoxy groups can also engage in hydrogen bonding or π-π interactions.

Spectral Characterization: IR spectra of triazole-thiones confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), distinguishing them from carboxamide or ketone-containing analogs. NMR data for triazole derivatives show aromatic protons in the 7.2–8.3 ppm range, similar to the expected chemical shifts for the target compound’s difluorobenzene and dimethoxyphenyl groups.

Synthetic Routes :

  • The target compound’s synthesis likely involves Friedel-Crafts sulfonylation (as in ) followed by thiazole ring formation via Hantzsch or similar cyclization. In contrast, triazole derivatives are synthesized via nucleophilic addition of isothiocyanates to hydrazides, followed by cyclization.

Research Implications and Limitations

While the target compound shares structural motifs with documented sulfonamide-thiazole/triazole hybrids, direct pharmacological or pharmacokinetic data are absent in the provided evidence. Future studies should prioritize:

  • Activity Profiling : Testing against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms, kinase enzymes).
  • Comparative ADMET Studies : Evaluating how methoxy and fluorine substituents influence bioavailability versus analogs like [951958-28-4] .
  • Synthetic Optimization : Exploring alternative alkylation or fluorination strategies to enhance selectivity.

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